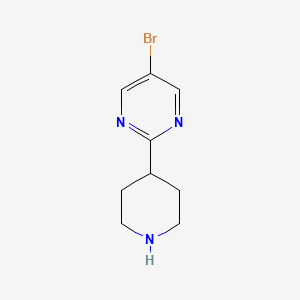
5-Bromo-2-(piperidin-4-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(piperidin-4-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids. The presence of a bromine atom at the 5-position and a piperidin-4-yl group at the 2-position of the pyrimidine ring makes this compound unique and of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(piperidin-4-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyrimidine and piperidine.
Nucleophilic Substitution: The bromine atom at the 5-position of the pyrimidine ring is substituted with the piperidin-4-yl group through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution.
Reaction Conditions: The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(piperidin-4-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-(piperidin-4-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and cancers.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(piperidin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, affecting their function and leading to various biological effects. For example, it may intercalate into DNA, disrupting replication and transcription processes, or inhibit enzymes involved in critical cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-2-(morpholin-4-yl)pyrimidine
Uniqueness
5-Bromo-2-(piperidin-4-yl)pyrimidine is unique due to the specific positioning of the piperidin-4-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Propiedades
Fórmula molecular |
C9H12BrN3 |
|---|---|
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
5-bromo-2-piperidin-4-ylpyrimidine |
InChI |
InChI=1S/C9H12BrN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2 |
Clave InChI |
QMBBVRKIUUMGJB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



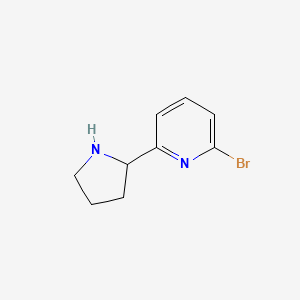
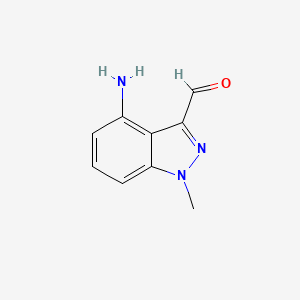
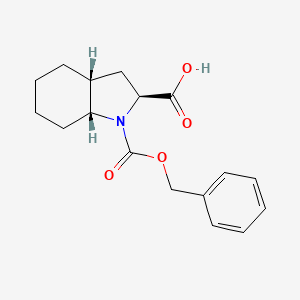
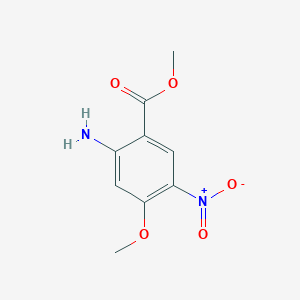
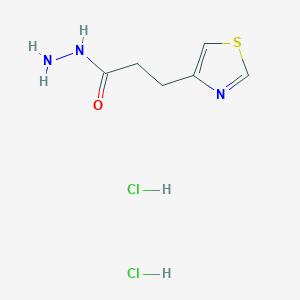

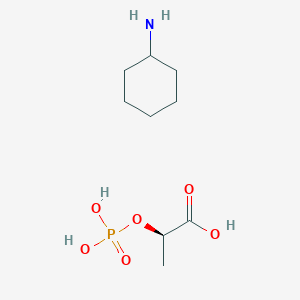
![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
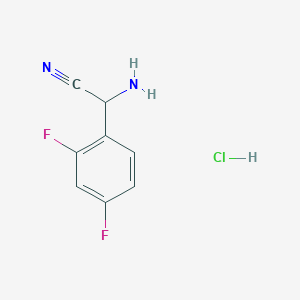
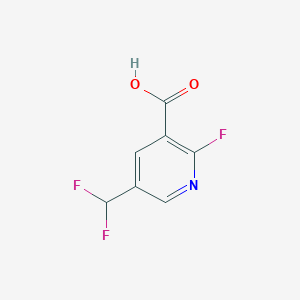
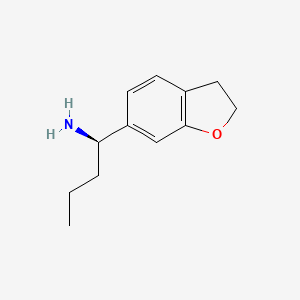

![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
